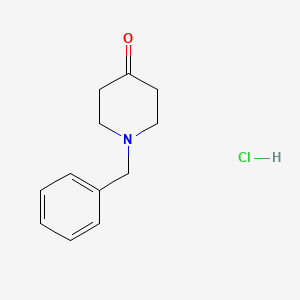

1-Benzylpiperidin-4-one hydrochloride

CAS No.: 20821-52-7

Cat. No.: VC3754660

Molecular Formula: C12H16ClNO

Molecular Weight: 225.71 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 20821-52-7 |

|---|---|

| Molecular Formula | C12H16ClNO |

| Molecular Weight | 225.71 g/mol |

| IUPAC Name | 1-benzylpiperidin-4-one;hydrochloride |

| Standard InChI | InChI=1S/C12H15NO.ClH/c14-12-6-8-13(9-7-12)10-11-4-2-1-3-5-11;/h1-5H,6-10H2;1H |

| Standard InChI Key | IPFLWJCPYGCLHG-UHFFFAOYSA-N |

| SMILES | C1CN(CCC1=O)CC2=CC=CC=C2.Cl |

| Canonical SMILES | C1CN(CCC1=O)CC2=CC=CC=C2.Cl |

Introduction

Chemical Identity and Structural Characteristics

1-Benzylpiperidin-4-one hydrochloride is the hydrochloride salt of 1-benzylpiperidin-4-one (also known as N-benzyl-4-piperidone). This compound features a piperidine ring with a ketone functionality at the 4-position and a benzyl group attached to the nitrogen atom, along with a hydrochloride counterion. Its structural characteristics are fundamental to its chemical reactivity and applications in various fields.

Chemical Identifiers

The compound possesses several chemical identifiers that uniquely distinguish it within chemical databases and literature, as summarized in Table 1.

Table 1: Chemical Identifiers of 1-Benzylpiperidin-4-one Hydrochloride

| Identifier Type | Value |

|---|---|

| CAS Number | 20821-52-7 |

| Molecular Formula | C₁₂H₁₆ClNO |

| Molecular Weight | 225.71500 g/mol |

| IUPAC Name | 1-benzylpiperidin-4-one;hydrochloride |

| PubChem CID | 22145482 |

| InChI | InChI=1S/C12H15NO.ClH/c14-12-6-8-13(9-7-12)10-11-4-2-1-3-5-11;/h1-5H,6-10H2;1H |

| InChIKey | IPFLWJCPYGCLHG-UHFFFAOYSA-N |

| SMILES | C1CN(CCC1=O)CC2=CC=CC=C2.Cl |

The parent compound, 1-benzylpiperidin-4-one (without HCl), is identified by CAS number 3612-20-2 and PubChem CID 19220 .

Physical and Chemical Properties

The physical and chemical properties of 1-benzylpiperidin-4-one hydrochloride define its behavior in various chemical environments and applications. These properties are essential for understanding its reactivity, stability, and potential uses.

Physical Properties

1-Benzylpiperidin-4-one hydrochloride exhibits distinctive physical properties that are vital for its characterization and handling, as outlined in Table 2.

Table 2: Physical Properties of 1-Benzylpiperidin-4-one Hydrochloride

| Property | Value |

|---|---|

| Physical State | Solid |

| Boiling Point | 340.4°C at 760 mmHg |

| Flash Point | 159.7°C |

| Exact Mass | 225.09200 |

| Vapor Pressure | 6.15E-05 mmHg at 25°C |

| Polarizable Surface Area (PSA) | 20.31000 |

| LogP | 2.59140 |

These physical characteristics distinguish 1-benzylpiperidin-4-one hydrochloride from its parent compound and other related substances .

Chemical Reactivity

The chemical reactivity of 1-benzylpiperidin-4-one hydrochloride is primarily influenced by three key structural features:

-

The ketone functionality at the 4-position, which can undergo typical carbonyl reactions such as nucleophilic addition

-

The tertiary amine group, which is protonated in the hydrochloride salt form

-

The benzyl group attached to the nitrogen, which can participate in various substitution reactions

The presence of the hydrochloride counterion affects the compound's solubility profile and reactivity, typically making it more water-soluble than the free base while reducing nucleophilicity of the nitrogen atom .

Synthesis Methods

Several methods have been developed for the synthesis of 1-benzylpiperidin-4-one hydrochloride, either through direct synthesis or by converting the parent compound to its hydrochloride salt.

Parent Compound Synthesis

The parent compound, 1-benzylpiperidin-4-one, can be synthesized through multiple routes, which can then be converted to the hydrochloride salt.

Benzylation of 4-Piperidone

One common synthetic approach involves the benzylation of 4-piperidone using benzyl bromide:

-

A mixture of 4-piperidone monohydrate hydrochloride and anhydrous potassium carbonate in dry DMF is stirred at room temperature.

-

Benzyl bromide is added dropwise, and the mixture is heated at 65°C for 14 hours.

-

After cooling, the mixture is filtered, quenched with ice water, extracted with ethyl acetate, washed, dried, and evaporated.

-

The crude product is purified by crystallization using 2% methanol in chloroform .

This method typically yields around 89% of 1-benzylpiperidin-4-one .

Dieckmann Condensation Route

Another synthetic pathway utilizes benzylamine and methyl acrylate as starting materials:

-

Anhydrous toluene and metallic sodium are combined in a flask and heated to reflux.

-

A small amount of anhydrous methanol is added, followed by N,N-bis(β-propionate methyl ester) benzylamine.

-

The mixture is refluxed for 6 hours with toluene added in batches.

-

After cooling, the mixture is extracted with hydrochloric acid solution and refluxed for 5 hours.

-

The reaction mixture is neutralized with NaOH solution, extracted with ethyl acetate, dried, and distilled under reduced pressure .

This method provides approximately 78.4% yield of 1-benzylpiperidin-4-one .

Conversion to Hydrochloride Salt

The conversion of 1-benzylpiperidin-4-one to its hydrochloride salt typically involves the following steps:

-

Dissolving the free base in an appropriate organic solvent such as diethyl ether or ethyl acetate

-

Adding a solution of hydrogen chloride (often in diethyl ether or dioxane)

-

Collecting the precipitated hydrochloride salt by filtration

The formation of the hydrochloride salt generally results in an oily hydrochloride that can be decanted from the solvent .

Applications in Medicinal Chemistry

1-Benzylpiperidin-4-one hydrochloride and its derivatives have demonstrated significant potential in medicinal chemistry due to their versatile structural features and reactivity.

As a Pharmaceutical Intermediate

The compound serves as a key intermediate in the synthesis of various pharmaceutical agents, particularly those targeting neurological and psychiatric conditions. Its utility stems from the piperidine ring, which is a common pharmacophore in many bioactive compounds .

Development of Receptor Modulators

Research has shown that derivatives of 1-benzylpiperidin-4-one can function as modulators for various receptors, including sigma receptors (σ1R and σ2R). These receptors play crucial roles in pain perception, particularly neuropathic pain, making the compounds valuable targets for analgesic development .

Anticancer Applications

Certain derivatives of 1-benzylpiperidin-4-one have demonstrated promising activity in cancer research, particularly in the development of menin inhibitors. These inhibitors target protein-protein interactions linked to mixed lineage leukemia and have shown remarkable efficacy and selectivity against specific leukemia cell lines .

Research Findings on Derivatives and Related Compounds

Extensive research has been conducted on derivatives of 1-benzylpiperidin-4-one hydrochloride, revealing significant pharmacological properties and therapeutic potential.

Sigma Receptor Affinity Studies

Studies have investigated the binding affinities of various 1-benzylpiperidin-4-one derivatives for sigma receptors, with some compounds showing high affinity as reflected by Ki values below 30 nM. Structure-activity relationship studies have revealed that:

-

The linker between the 1-benzylpiperidine moiety and the pyridine ring plays a crucial role in σ1R affinity

-

Increasing the linker length from an amino group (n = 0, Ki = 29.2 nM) to a butylamino group (n = 4, Ki = 3.97 ± 0.66 nM) results in increased hσ1R affinity

These findings highlight the importance of specific structural features in optimizing receptor binding.

Multi-Target Activity in Neurodegenerative Diseases

Some 1-benzylpiperidin-4-one derivatives have shown promising dual-target activities against:

-

Acetylcholinesterase (AChE) with IC50 values as low as 13 nM

-

Butyrylcholinesterase (BuChE) with IC50 values around 3.1 μM

Additionally, these compounds exhibit high σ1R affinity (Ki(hσ1R) = 1.45 nM) and 290-fold selectivity over the σ2R subtype . This multi-target activity makes them potential candidates for treating complex neurodegenerative conditions like Alzheimer's disease.

Antiviral Research

Research has identified that certain 1,4,4-trisubstituted piperidine derivatives based on the N-benzylpiperidine scaffold show promising antiviral activity. These compounds have demonstrated activity against both influenza A/H1N1 virus and coronaviruses at low micromolar concentrations .

Structure-Activity Relationships

Understanding the structure-activity relationships of 1-benzylpiperidin-4-one hydrochloride and its derivatives provides valuable insights for rational drug design and optimization.

Key Structural Elements Affecting Biological Activity

Several structural features have been identified as critical for the biological activity of these compounds:

-

The piperidine ring: Provides a flexible scaffold that can adopt various conformations for optimal receptor binding

-

The carbonyl group at the 4-position: Serves as a hydrogen bond acceptor in protein-ligand interactions

-

The benzyl group: Contributes to lipophilicity and can engage in π-π interactions with aromatic amino acid residues in target proteins

-

The hydrochloride salt form: Enhances water solubility and bioavailability compared to the free base

Influence of Substitution Patterns

Research on derivatives has revealed that substitution patterns significantly impact biological activity:

-

Modifications at the benzyl group: Affect binding affinity and selectivity for different receptor subtypes

-

Introduction of additional functional groups: Can enhance specific interactions with target proteins

-

Variations in chain length between functional groups: Influence the spatial arrangement and flexibility of the molecule, as seen in the sigma receptor studies

Analytical Methods for Characterization

Various analytical techniques can be employed for the characterization and quality control of 1-benzylpiperidin-4-one hydrochloride.

Spectroscopic Methods

Spectroscopic techniques commonly used include:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H NMR data for the parent compound shows characteristic signals at δ 7.34 (m, 4H), 7.29 (m, 1H), 3.62 (s, 2H), 2.75 (t, 4H), and 2.46 (t, 4H)

-

Infrared (IR) Spectroscopy: Useful for identifying key functional groups, particularly the C=O stretching vibration of the ketone group

-

Mass Spectrometry: Used to confirm the molecular weight and structural features

Chromatographic Methods

Chromatographic techniques are valuable for purity assessment and quality control:

-

High-Performance Liquid Chromatography (HPLC): For quantitative analysis and purity determination

-

Gas Chromatography (GC): Particularly useful for volatile derivatives

-

Thin-Layer Chromatography (TLC): For rapid screening and monitoring of reactions

Comparison with Related Compounds

Understanding the similarities and differences between 1-benzylpiperidin-4-one hydrochloride and related compounds provides valuable context for its applications and properties.

Comparison with 2-Benzylpiperidin-4-one Hydrochloride

2-Benzylpiperidin-4-one hydrochloride (CAS: 1245644-12-5) is a positional isomer with the benzyl group at the 2-position instead of the 1-position. Key differences include:

-

Different spatial arrangement of functional groups

-

Altered reactivity due to the position of the benzyl substituent

Comparison with 4-Benzylpiperidine

4-Benzylpiperidine differs from 1-benzylpiperidin-4-one hydrochloride in lacking the ketone functionality at the 4-position. This compound has been studied for its:

-

Activity as a monoamine releasing agent with selectivity for dopamine versus serotonin

-

Efficacy as a releaser of norepinephrine with an EC50 of 41.4 nM

These differences highlight how subtle structural variations can lead to significantly different pharmacological profiles.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume